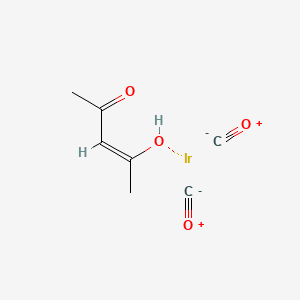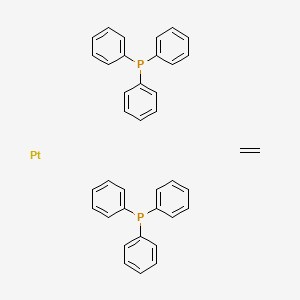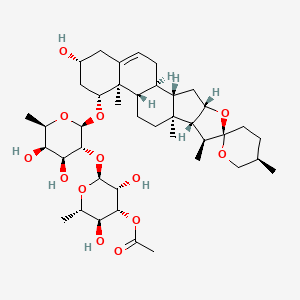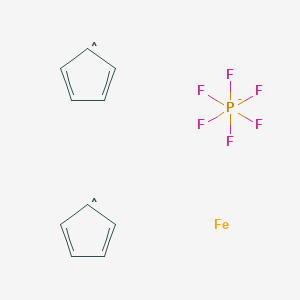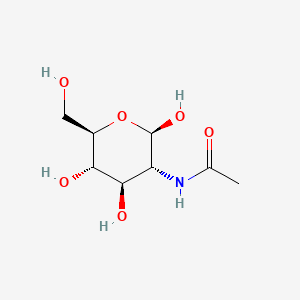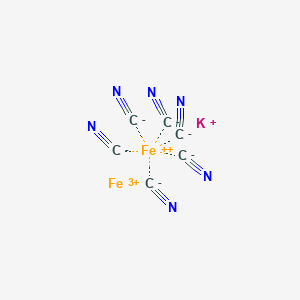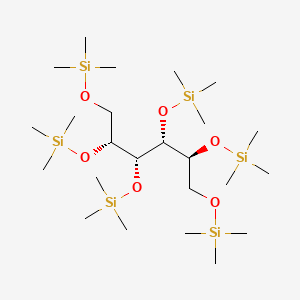
GALLIUM TELLURIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium telluride is a chemical compound composed of gallium and tellurium. It is classified as a metal telluride and is known for its semiconductor properties. At room temperature, this compound is an odorless, black, brittle crystalline solid. It crystallizes in a lattice structure and is a semiconductor of the III-VI type .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures. Another method involves reacting elemental gallium and elemental tellurium at high temperatures .
Industrial Production Methods: In industrial settings, this compound can be produced by heating a mixture of bulk this compound crystals and lithium hydroboride to 350°C in an argon atmosphere.
Análisis De Reacciones Químicas
Types of Reactions: Gallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gallium oxide and tellurium dioxide.
Reduction: It can be reduced using hydrogen gas to form elemental gallium and tellurium.
Substitution: this compound can undergo substitution reactions with halogens to form gallium halides and tellurium halides.
Major Products: The major products formed from these reactions include gallium oxide, tellurium dioxide, elemental gallium, elemental tellurium, gallium halides, and tellurium halides .
Aplicaciones Científicas De Investigación
Gallium telluride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds and as a catalyst in chemical reactions.
Biology: this compound is being explored for its potential use in biological sensors and imaging devices.
Medicine: Research is being conducted on its use in medical imaging and as a component in drug delivery systems.
Industry: this compound is used in the production of optoelectronic devices, such as photodetectors, laser diodes, and solar cells. .
Mecanismo De Acción
The mechanism of action of gallium telluride involves its semiconductor properties. It has a high photoresponsivity and flexibility, making it suitable for use in optoelectronic devices. The van der Waals force between this compound multilayers and substrates is stronger than that between this compound interlayers, resulting in easy sliding and fracture of multilayers within this compound. This property is crucial for its applications in flexible electronics .
Comparación Con Compuestos Similares
- Gallium(III) oxide
- Gallium(III) sulfide
- Gallium(III) selenide
- Gallium triiodide
- Indium(III) telluride
- Aluminium(III) telluride
Comparison: Gallium telluride is unique due to its high photoresponsivity and flexibility, which are not as pronounced in similar compounds. Additionally, its ability to form nanosheets through solid-state lithiation and exfoliation sets it apart from other metal tellurides .
Propiedades
Número CAS |
12024-27-0 |
|---|---|
Fórmula molecular |
GaTe |
Peso molecular |
197.32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


